3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide
Description
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-2-carboxamide derivative featuring two chlorine substituents at the 3- and 6-positions of the benzothiophene core and an N-(4-phenoxyphenyl)amide group. This compound belongs to a class of small molecules investigated for diverse therapeutic applications, including oncology and immunology. The 3,6-dichloro substitution pattern likely enhances electron-withdrawing effects, influencing binding affinity and metabolic stability compared to non-halogenated analogs .
Structure
3D Structure
Properties
Molecular Formula |
C21H13Cl2NO2S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-13-6-11-17-18(12-13)27-20(19(17)23)21(25)24-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,24,25) |
InChI Key |
TVKWRLGYORGZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Benzaldehydes
The benzo[b]thiophene scaffold is constructed via cyclization of halogenated benzaldehydes with ethyl thioglycolate. For instance, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in anhydrous DMSO under nitrogen, catalyzed by triethylamine, to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a ) with 96% efficiency. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the aldehyde, followed by cyclization and aromatization.
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (1b ) using aqueous NaOH in ethanol. For example, ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (14.1 mmol) is stirred with 3N NaOH (28.2 mmol) at room temperature for 18 hours, followed by acidification with HCl to precipitate the carboxylic acid. This step achieves quantitative conversion, as confirmed by <sup>1</sup>H NMR (DMSO-d₆: δ 8.25 ppm, aromatic protons) and LC-MS analysis.
Activation and Amide Coupling
Formation of Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) at 60°C for 2 hours, yielding the corresponding acyl chloride. Excess SOCl₂ is removed via rotary evaporation, and the residue is used directly in the next step.
Coupling with 4-Phenoxyaniline
The acyl chloride reacts with 4-phenoxyaniline in the presence of a base such as triethylamine (TEA) or DMAP. A typical procedure involves dissolving 4-phenoxyaniline (12 mmol) in DCM, adding TEA (15 mmol), and dropwise addition of the acyl chloride solution. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup to isolate the crude product. Purification via recrystallization from methanol yields 3,6-dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide as a white solid (78% yield).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.
Industrial-Scale Considerations
Patent US9206169B2 highlights the importance of avoiding column chromatography for industrial feasibility . The final recrystallization step from methanol ensures high purity without chromatography, aligning with large-scale production standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Applications
One of the primary applications of 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide is its role as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein critical for the survival of cancer cells. By inhibiting Mcl-1, the compound shows promise in cancer therapy, particularly for hematological malignancies.
2. Antifungal and Antibacterial Properties
Research indicates that compounds with similar structures exhibit antifungal and antibacterial activities. The presence of the phenoxy group in this compound may enhance its efficacy against various pathogens, suggesting potential applications in treating infections.
3. Anti-inflammatory Effects
Preliminary studies suggest that derivatives of benzo[b]thiophene can exhibit anti-inflammatory properties. This could position this compound as a candidate for treating inflammatory diseases .
Mechanistic Studies
Understanding the binding interactions of this compound with target proteins is crucial for optimizing its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, providing insights into the compound's efficacy and specificity.
Case Study 1: Cancer Therapeutics
A study focused on the inhibition of Mcl-1 by this compound demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that this compound could induce apoptosis in Mcl-1 dependent cancers, suggesting a viable pathway for developing targeted cancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein involved in the regulation of apoptosis. By binding to Mcl-1, the compound prevents the protein from interacting with its natural ligands, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Bioactivity
- STING Agonists: BT3 (3,6-dichloro analog with oxadiazole substituent) exhibited marginal STING activation, while derivatives with piperidinylmethyl groups (e.g., 12d, 12e) showed improved activity .
- Anticancer Activity : Piperidinylmethyl-substituted analogs (e.g., 42–47 ) demonstrated in vitro efficacy, with IC₅₀ values <10 µM in certain cancer cell lines. The 3,6-dichloro substitution in the target compound may enhance cytotoxicity by increasing electrophilicity .
Solubility and Stability
- Hydrate/Solvate Formation: Quinuclidinyl analogs (e.g., ) form stable hydrates and solvates (e.g., isopropanol solvate), which may improve bioavailability.
- Tautomerism : Triazole-thione analogs (e.g., compounds 7–9 in ) exist in thione tautomeric forms, whereas the target compound’s amide group prevents tautomerism, favoring planar conformations for receptor binding .
Research Findings and Implications
- STING Pathway : The 3,6-dichloro motif alone is insufficient for strong STING activation; optimal activity requires electron-deficient heterocycles (e.g., oxadiazoles) at the amide position .
- Neuroactivity: Quinuclidinyl analogs () showed prolonged brain retention in preclinical models, suggesting the target compound’s phenoxyphenyl group may limit CNS penetration due to higher molecular weight (~450 Da).
- Anticancer Potential: Chlorine substitutions at positions 3 and 6 may enhance DNA intercalation or kinase inhibition, as seen in related benzothiophenes .
Biological Activity
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C17H13Cl2N O2S
- Molecular Weight : 367.26 g/mol
- IUPAC Name : this compound
Pharmacological Activities
Research has demonstrated that compounds within the benzothiophene class exhibit a wide range of biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), which plays a critical role in cell survival and resistance to apoptosis in cancer cells .
- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effect
A study evaluated the anticancer effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .
Q & A
Q. What are the critical considerations for synthesizing 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide with high purity?
Methodological Answer: The synthesis requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of the thiophene core) .
- Solvent Selection : Use polar aprotic solvents like DMF or 1,4-dioxane to enhance solubility of intermediates .
- Reagent Stoichiometry : Equimolar ratios of benzothiophene precursors and coupling agents (e.g., benzoylisothiocyanate) are critical to minimize unreacted starting materials .
Post-synthesis, employ column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) for purification, achieving ≥95% purity .
Q. Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the presence of chloro, phenoxyphenyl, and carboxamide groups. Key peaks include aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ ~160 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] 435.05; observed 435.06) to confirm the absence of impurities .
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction intermediates and transition states using density functional theory (DFT) to identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures for novel derivatives .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictive algorithms .
Q. How can researchers reconcile conflicting data on the biological activity of structurally analogous compounds?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on target binding using molecular docking simulations .
- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa) and incubation time to reduce variability in IC measurements .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., mitogen-activated protein kinase 1 inhibition in analogs with electron-withdrawing substituents) .
Q. What strategies improve the solubility and bioavailability of this compound for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without inducing cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety to increase membrane permeability .
- Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm) to improve stability in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
